molecular formula C17H11Cl2FN2O B12015719 3-(2,4-Dichloro-5-fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde CAS No. 618098-95-6

3-(2,4-Dichloro-5-fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B12015719
CAS No.: 618098-95-6
M. Wt: 349.2 g/mol
InChI Key: KVQSJYWQFRMBBB-UHFFFAOYSA-N
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Description

3-(2,4-Dichloro-5-fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde is a synthetic organic compound characterized by its unique chemical structure, which includes dichloro, fluorophenyl, and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichloro-5-fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Introduction of Substituents: The dichloro and fluorophenyl groups are introduced through electrophilic aromatic substitution reactions. This may involve the use of reagents such as chlorinating agents (e.g., thionyl chloride) and fluorinating agents (e.g., Selectfluor).

    Formylation: The final step involves the formylation of the pyrazole ring, typically using Vilsmeier-Haack reaction conditions, which include the use of DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichloro-5-fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH or K₂CO₃.

Major Products

    Oxidation: 3-(2,4-Dichloro-5-fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(2,4-Dichloro-5-fluorophenyl)-1-P-tolyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 3-(2,4-Dichloro-5-fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.

Industry

In industry, this compound may be used in the development of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichloro-5-fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichloro-5-fluorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde
  • 3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
  • 3-(2,4-Dichloro-5-fluorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde

Uniqueness

What sets 3-(2,4-Dichloro-5-fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde apart from similar compounds is its specific substitution pattern. The presence of both dichloro and fluorophenyl groups, along with the pyrazole ring, imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages in terms of reactivity and potential bioactivity.

Properties

CAS No.

618098-95-6

Molecular Formula

C17H11Cl2FN2O

Molecular Weight

349.2 g/mol

IUPAC Name

3-(2,4-dichloro-5-fluorophenyl)-1-(4-methylphenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C17H11Cl2FN2O/c1-10-2-4-12(5-3-10)22-8-11(9-23)17(21-22)13-6-16(20)15(19)7-14(13)18/h2-9H,1H3

InChI Key

KVQSJYWQFRMBBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=C(C=C3Cl)Cl)F)C=O

Origin of Product

United States

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